1,5-Dichloropentan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

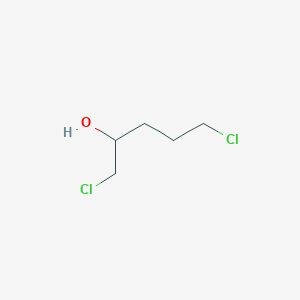

1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. It has a CAS Number of 89280-57-9 and a molecular weight of 157.04 . The IUPAC name for this compound is 1,5-dichloro-2-pentanol .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 . This indicates that the compound has a carbon backbone of five atoms, with chlorine atoms attached to the first and fifth carbon atoms, and a hydroxyl group (-OH) attached to the second carbon atom.

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

1,5-Dichloropentan-2-ol has been utilized in the synthesis of novel compounds. For instance, its derivative, 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, has been applied in creating cancer multidrug resistance chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).

Bio-based Chemical Production

In the realm of bio-economy, 1,5-diaminopentane, a related compound, is gaining attention as a platform chemical, particularly as a building block for bio-based polymers. Research in this area focuses on developing engineered producer strains of microorganisms like Corynebacterium glutamicum or Escherichia coli (Kind & Wittmann, 2011).

Organic Synthesis and Chemistry

The compound has been involved in ruthenium-catalyzed synthesis processes, such as the creation of linear 1,5-dichlorides via sequential intermolecular Kharasch reactions. These products are significant as synthetic precursors for other compounds (Thommes et al., 2011).

Material Science and Corrosion Inhibition

This compound derivatives, like Schiff bases, have been explored for their inhibitory properties in corrosion science, particularly for aluminum in HCl solution. Such studies involve electrochemical techniques and quantum chemical calculations (Şafak, Duran, Yurt, & Turkoglu, 2012).

Catalysis and Chemical Transformation

The dehydration of 1,5-pentanediol, a related compound, has been investigated over catalysts like ZrO2 and Yb2O3. The process converts 1,5-pentanediol into 4-penten-1-ol, showing the potential of this compound in catalytic applications (Sato et al., 2008).

Nanotechnology and Surface Chemistry

In nanotechnology, this compound has been used to study the dipole-directed assembly of molecules on silicon substrates. This research is relevant for developing nanoscale devices and understanding molecular interactions on surfaces (Harikumar et al., 2008).

Molecular Structure and Physical Chemistry

Studies on the molecular structures, such as vibrational infrared and Raman spectra, of this compound and its analogs contribute to our understanding of their chemical properties and potential applications in various fields (Ramasami, 2008).

Propiedades

IUPAC Name |

1,5-dichloropentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPDYJBRFDKZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCl)O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)